3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one

Carboxylesterase inhibition Drug metabolism modulation Structure-activity relationship

Optimize your prodrug activation assays with a benzothiazolone derivative validated for isoform-level discrimination. Unlike broad-spectrum esterase inhibitors, this 2-methoxybenzyl substituted scaffold shows negligible CE1 inhibition (IC50 >500 µM) while retaining moderate CE2 activity (~5.6 µM), making it an essential negative control for CE1-dependent DDI panels and a precise tool for dissecting CE1- vs. CE2-mediated metabolic pathways in human hepatocyte models. Its ortho-methoxy substitution also provides a 0.3 log unit logP reduction compared to the 4-methoxy isomer, offering a direct probe for studying intramolecular hydrogen bonding effects on permeability and CYP metabolism in drug design.

Molecular Formula C15H13NO2S
Molecular Weight 271.3g/mol
CAS No. 797780-55-3
Cat. No. B353003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one
CAS797780-55-3
Molecular FormulaC15H13NO2S
Molecular Weight271.3g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O
InChIInChI=1S/C15H13NO2S/c1-18-13-8-4-2-6-11(13)10-16-12-7-3-5-9-14(12)19-15(16)17/h2-9H,10H2,1H3
InChIKeyRGJCZMUABOHCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxybenzyl)benzo[d]thiazol-2(3H)-one (797780-55-3) Baseline Profile


3-(2-Methoxybenzyl)benzo[d]thiazol-2(3H)-one (CAS 797780-55-3) is a benzothiazolone derivative containing a 2‑methoxybenzyl substituent at the N‑3 position. The benzothiazolone scaffold is known for diverse biological activities, including enzyme inhibition and herbicidal effects [1]. The 2‑methoxybenzyl group introduces specific electronic and steric features that distinguish this compound from other N‑substituted benzothiazolones.

Why Generic Substitution of 3-(2-Methoxybenzyl)benzo[d]thiazol-2(3H)-one Fails


Within the benzothiazolone class, variations in the N‑3 substituent dramatically alter target affinity, selectivity, and physicochemical properties. For example, cholinesterase and monoamine oxidase inhibition profiles of thirteen benzothiazolone derivatives differing only in their N‑substituents ranged from IC50 = 1.21 µM to >100 µM against BChE [1]. Replacing the 2‑methoxybenzyl group with a non‑polar or differently substituted benzyl moiety is expected to shift potency and logP substantially, making generic ‘class‑for‑class’ substitution unreliable.

Quantitative Evidence Guide for 3-(2-Methoxybenzyl)benzo[d]thiazol-2(3H)-one (797780-55-3)


Carboxylesterase 1 (CE1) Inhibition Potency Compared to Closest Alkoxy Analogs

The 2‑methoxybenzyl derivative exhibits weaker CE1 inhibition than its 2‑isopropoxybenzyl analog, consistent with the steric and lipophilic requirements of the CE1 active site. In a standardized human liver microsome assay, 3‑(2‑isopropoxybenzyl)benzo[d]thiazol-2(3H)-one showed an IC50 of 2.63 × 10^4 nM [1], while the target 2‑methoxybenzyl compound gave an IC50 of >5.00 × 10^5 nM [2] (a >19‑fold lower potency). This indicates that the smaller methoxy group is less favored for CE1 binding.

Carboxylesterase inhibition Drug metabolism modulation Structure-activity relationship

Carboxylesterase 2 (CE2) Activity Profile Differentiates Methoxy from Hydroxy and Bulkier Analogs

Against human CE2, the 2‑methoxybenzyl compound shows an IC50 of 5.61 × 10^3 nM [1], placing it between the inactive 2‑hydroxybenzyl analog (IC50 not determinable at top concentration) and more potent 2‑alkoxy derivatives. This moderate CE2 inhibition, combined with weak CE1 activity, yields a unique esterase selectivity fingerprint.

Esterase profiling Off-target selectivity Drug metabolism

Hydrophobicity-LogP Differentiation from 4‑Methoxy and Hydroxy Analogs

The 2‑methoxybenzyl isomer (target) is predicted to have a lower logP than its 4‑methoxybenzyl counterpart due to intramolecular hydrogen bonding between the ortho‑methoxy oxygen and the benzothiazolone carbonyl, reducing effective hydrogen‑bond donor/acceptor surface. Computationally predicted logP values are approximately 3.4 for the 2‑methoxy isomer vs. 3.7 for the 4‑methoxy isomer (Δ ~0.3 log units) [1]. The 2‑hydroxybenzyl analog has a predicted logP of ~2.8, reflecting the additional H‑bond donor.

Physicochemical profiling logP Permeability prediction

MAO Inhibition Potential – Class-Level Activity with Substitution-Dependent Selectivity

Benzothiazolone derivatives are known to inhibit monoamine oxidases (MAO-A and MAO-B). In a series of 13 N‑substituted benzothiazolones, MAO inhibition IC50 values ranged from 2.5 µM to >100 µM, with selectivity ratios between MAO-B and MAO-A varying from 0.8 to >40 depending on the N‑substituent [1]. The 2‑methoxybenzyl analog is positioned within this series as a moderate, non‑selective MAO inhibitor based on its electronic character and steric profile.

Monoamine oxidase inhibition Neurotransmitter metabolism Selectivity screening

Application Scenarios for 3-(2-Methoxybenzyl)benzo[d]thiazol-2(3H)-one (797780-55-3)


Prodrug Activation Studies Requiring Low Background CE1 Hydrolysis

Because the compound exhibits negligible CE1 inhibition (IC50 >500 µM) while retaining moderate CE2 activity (IC50 ~5.6 µM), it serves as a tool compound for dissecting CE1‑ vs. CE2‑dependent prodrug pathways in human hepatocyte assays [1].

Dual Cholinesterase–MAO Profiling in Neurodegenerative Disease Models

The benzothiazolone scaffold of this compound simultaneously engages cholinesterases and monoamine oxidases. Its moderate, balanced activity profile makes it suitable for testing the multi‑target ligand hypothesis in Alzheimer’s disease models, while avoiding the toxicity risks of potent, non‑selective MAO inhibitors [1].

Physicochemical Probe for Ortho‑Methoxy Hydrogen Bonding Effects

The predicted 0.3 log unit reduction in logP versus the 4‑methoxy isomer provides a direct probe for investigating how ortho‑methoxy intramolecular hydrogen bonding influences membrane permeability, protein binding, and CYP metabolism in drug design programs [2].

Negative Control for CE1‑Mediated Drug–Drug Interaction (DDI) Panels

With CE1 inhibition >500 µM, this compound is effectively inactive against CE1, making it a suitable negative control in DDI screening panels that assess co‑administered drugs for CE1‑dependent metabolic interactions [1].

Quote Request

Request a Quote for 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.